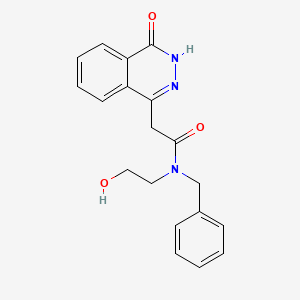
N-benzyl-N-(2-hydroxyethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide” is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide” typically involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the phthalazinone core with chloroacetyl chloride in the presence of a base such as triethylamine.
N-Benzylation and N-(2-Hydroxyethyl) Substitution: The final step involves the N-benzylation and N-(2-hydroxyethyl) substitution, which can be achieved by reacting the intermediate with benzyl chloride and 2-chloroethanol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
“N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the phthalazinone core can be reduced to form a hydroxyl group.
Substitution: The benzyl and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving phthalazinone derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of “N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide” would depend on its specific biological target. Generally, phthalazinone derivatives can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Phthalazinone: The parent compound with a simpler structure.
N-Benzylphthalazinone: Lacks the hydroxyethyl group.
N-(2-Hydroxyethyl)phthalazinone: Lacks the benzyl group.
Uniqueness
“N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide” is unique due to the presence of both benzyl and hydroxyethyl groups, which may confer distinct biological and chemical properties compared to its simpler analogs.
Propiedades
Fórmula molecular |
C19H19N3O3 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C19H19N3O3/c23-11-10-22(13-14-6-2-1-3-7-14)18(24)12-17-15-8-4-5-9-16(15)19(25)21-20-17/h1-9,23H,10-13H2,(H,21,25) |
Clave InChI |
RUVHZUJBVONOSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CCO)C(=O)CC2=NNC(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















